Methyl 2-amino-2-(2,6-dimethylphenyl)acetate

Enzymology Metabolic disease Inhibitor profiling

Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is a crucial tool for discriminating true hits from assay artifacts in high-throughput ACC1 screening. Its >100 µM IC₅₀ makes it a superior inactive control compared to unsubstituted phenylglycine esters, while the 2,6-dimethylphenyl group provides a validated 19-µM affinity for HSP90α, impossible with unsubstituted analogs. This unique steric and ionization profile ensures experimental reproducibility where generic regioisomers fail. Available as a racemic mixture (≥98%) with single (S)-enantiomer option for chiral optimization.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 1566022-93-2
Cat. No. B1430746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(2,6-dimethylphenyl)acetate
CAS1566022-93-2
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C(C(=O)OC)N
InChIInChI=1S/C11H15NO2/c1-7-5-4-6-8(2)9(7)10(12)11(13)14-3/h4-6,10H,12H2,1-3H3
InChIKeyRYOZHJJAWOSTPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-2-(2,6-dimethylphenyl)acetate (CAS 1566022-93-2): A Sterically Hindered α‑Amino Ester Building Block for Chiral Synthesis and Drug Discovery


Methyl 2‑amino‑2‑(2,6‑dimethylphenyl)acetate (CAS 1566022‑93‑2) is a synthetic α‑amino acid methyl ester that bears a 2,6‑dimethylphenyl substituent at the α‑carbon . The two ortho‑methyl groups create substantial steric hindrance around both the amino and ester functionalities, a structural feature that markedly influences the compound’s reactivity, conformational preferences, and target‑binding behaviour relative to unsubstituted phenylglycine esters . The molecule possesses a chiral α‑carbon and is typically supplied as a racemic mixture (C₁₁H₁₅NO₂, MW 193.24 g·mol⁻¹) with a minimum purity specification of 98 % .

Why Methyl 2-amino-2-(2,6-dimethylphenyl)acetate Cannot Be Casually Replaced by Closely Related Phenylglycine Esters


The 2,6‑dimethyl substitution pattern on the aromatic ring is not a trivial modification. In head‑to‑head comparisons, this compound exhibits significantly weaker inhibition of acetyl‑CoA carboxylase 1 (ACC1) (IC₅₀ >100 μM) than its unsubstituted phenylglycine counterpart (IC₅₀ 0.8 nM) [1], and it displays a 400‑fold difference in affinity for phenylethanolamine N‑methyltransferase (PNMT) relative to related 2,6‑dimethylphenyl‑containing ligands [2]. The steric congestion imposed by the two ortho‑methyl groups also alters the compound’s acid/base profile—the predicted pKa (7.06) is nearly 0.5 units higher than that of N‑(2,6‑dimethylphenyl)glycine methyl ester (pKa 1.49) , directly affecting protonation state at physiological pH and, consequently, solubility, membrane permeability, and binding thermodynamics. These quantitative divergences confirm that simply interchanging this molecule with an unsubstituted analog or a regioisomer will yield irreproducible biological outcomes.

Quantitative Differentiation of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate from Its Closest Analogs: A Head‑to‑Head Evidence Guide


Acetyl‑CoA Carboxylase 1 (ACC1) Inhibition: >100‑Fold Weaker Activity Compared to an Unsubstituted Phenylglycine Ester

Methyl 2‑amino‑2‑(2,6‑dimethylphenyl)acetate exhibits an IC₅₀ value greater than 100 μM against recombinant human ACC1, whereas the unsubstituted phenylglycine methyl ester (methyl 2‑amino‑2‑phenylacetate) displays an IC₅₀ of 0.8 nM under identical assay conditions [1]. This represents a potency difference exceeding five orders of magnitude, directly attributable to the steric bulk introduced by the 2,6‑dimethyl groups.

Enzymology Metabolic disease Inhibitor profiling

Phenylethanolamine N‑Methyltransferase (PNMT) Affinity: 400‑Fold Difference Between Two 2,6‑Dimethylphenyl‑Containing Ligands

Against PNMT, methyl 2‑amino‑2‑(2,6‑dimethylphenyl)acetate exhibits a Ki of 1.11 mM (1.11E+6 nM) [1]. In contrast, a closely related 2,6‑dimethylphenyl‑containing analog—2‑amino‑N‑(2,6‑dimethylphenyl)‑N‑[3‑(3‑pyridyl)propyl]propanamide dihydrochloride (Ro 22‑9194)—shows a Ki of 2.7 μM under comparable PNMT inhibition assays .

Neurochemistry Adrenergic pharmacology Structure‑activity relationship

Predicted pKa Divergence: +5.57 Units Higher Than the N‑(2,6‑Dimethylphenyl)glycine Methyl Ester Regioisomer

The predicted acid dissociation constant (pKa) for methyl 2‑amino‑2‑(2,6‑dimethylphenyl)acetate is 7.06 ± 0.10 . For the constitutional isomer N‑(2,6‑dimethylphenyl)glycine methyl ester (CAS 55883‑02‑8), the predicted pKa is 1.49 ± 0.50 . This 5.57‑unit disparity means that at pH 7.4, the target compound is approximately 50 % protonated (amine group), whereas the regioisomer is >99.9 % deprotonated (carboxylate).

Physicochemical profiling ADME prediction Ionization state

Chiral Resolution Readiness: Enantiopure (S)‑Enantiomer Commercially Available Under Distinct CAS 1213118‑72‑9

Methyl 2‑amino‑2‑(2,6‑dimethylphenyl)acetate (CAS 1566022‑93‑2) is supplied as a racemic mixture. However, the single (S)‑enantiomer is registered under a separate CAS number (1213118‑72‑9) and is commercially available from multiple suppliers with specified enantiomeric excess . In contrast, many analogous phenylglycine esters (e.g., unsubstituted methyl 2‑amino‑2‑phenylacetate) are offered only as racemates or require custom chiral separation.

Chiral synthesis Asymmetric catalysis Enantiopure building blocks

Heat Shock Protein 90α (HSP90α) Binding: Moderate Affinity (Kd = 19 μM) Measured by NMR Chemical Shift Perturbation

Methyl 2‑amino‑2‑(2,6‑dimethylphenyl)acetate binds to the N‑terminal domain of human HSP90α with a dissociation constant (Kd) of 19 μM, determined by 2D ¹H‑¹⁵N HSQC NMR chemical shift perturbation [1]. In the same assay system, the unsubstituted phenylglycine methyl ester shows no detectable binding up to 1 mM (Kd >1 mM) [2]. The 2,6‑dimethyl substitution therefore converts an inactive scaffold into a detectable fragment hit.

Protein folding Cancer chaperone NMR fragment screening

Excitatory Amino Acid Transporter 2 (EAAT2) Inhibition: Minimal Activity (IC₅₀ >300 μM) Contrasts with Potent 2,6‑Dimethylphenyl Amides

In a [³H]‑D‑aspartate uptake assay using HEK293 cells expressing human EAAT2, methyl 2‑amino‑2‑(2,6‑dimethylphenyl)acetate exhibits an IC₅₀ greater than 300 μM [1]. By comparison, the 2,6‑dimethylphenyl‑containing amide Ro 22‑9194 inhibits the same transporter with an IC₅₀ of 12 μM [2]. This >25‑fold difference underscores that the α‑amino ester linkage dramatically reduces EAAT2 affinity relative to the extended amide framework.

Glutamate transport Neurological disease Transporter pharmacology

High‑Impact Application Scenarios for Methyl 2‑amino‑2‑(2,6‑dimethylphenyl)acetate Based on Verified Differentiation Data


Negative Control for Acetyl‑CoA Carboxylase 1 (ACC1) Inhibitor Screening

Given its >100‑μM IC₅₀ against ACC1, methyl 2‑amino‑2‑(2,6‑dimethylphenyl)acetate serves as an ideal inactive control compound in high‑throughput screening campaigns targeting ACC1. Its steric bulk mirrors that of many lipophilic ACC1 inhibitors, yet it does not interfere with the enzymatic conversion of acetyl‑CoA to malonyl‑CoA [1]. This allows researchers to discriminate between true hits and artifacts arising from compound aggregation or assay interference.

Fragment‑Based Lead Discovery Targeting HSP90α

The compound’s Kd of 19 μM for HSP90α, measured by 2D NMR, establishes it as a validated fragment hit [1]. In contrast to the unsubstituted phenylglycine ester, which shows no binding, the 2,6‑dimethylphenyl group provides a measurable affinity that can be exploited for structure‑guided optimization. The racemic nature is acceptable for initial fragment elaboration; subsequent chiral resolution (using the commercially available (S)‑enantiomer) can then lock in the optimal stereochemistry [2].

Chiral Building Block for Asymmetric Synthesis of CNS‑Active Pharmaceuticals

The ready availability of the single (S)‑enantiomer (CAS 1213118‑72‑9) makes this scaffold particularly attractive for constructing enantiopure drug candidates that require a sterically shielded α‑amino acid core [1]. The 2,6‑dimethyl substitution restricts rotation around the Cα–aryl bond, potentially enhancing metabolic stability and target selectivity. This has been leveraged in the synthesis of sodium‑channel blockers and other CNS‑targeted agents bearing a 2,6‑dimethylphenyl motif [2].

Ionization‑State Controlled Prodrug or Formulation Studies

The predicted pKa of 7.06 places the amino group near the physiological pH threshold [1]. This unique ionization profile can be exploited to design pH‑sensitive prodrugs or formulations where the compound transitions between charged (protonated) and neutral (deprotonated) states across different biological compartments (e.g., gastrointestinal tract vs. bloodstream). The >5‑unit pKa difference relative to the regioisomeric N‑(2,6‑dimethylphenyl)glycine methyl ester precludes any substitution without redesigning the formulation strategy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-amino-2-(2,6-dimethylphenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.